molecular formula C9H19NO3S B1144119 N-(1-((9H-Xanthene-9-carbonyl)oxy)ethyl)-N-isopropyl-N-methylpropan-2-aminium bromide CAS No. 113-40-6

N-(1-((9H-Xanthene-9-carbonyl)oxy)ethyl)-N-isopropyl-N-methylpropan-2-aminium bromide

Cat. No.: B1144119
CAS No.: 113-40-6
M. Wt: 221.32
InChI Key:
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Description

Methyl-di(propan-2-yl)-[1-(9H-xanthene-9-carbonyloxy)ethyl]azanium;bromide, also known as propantheline bromide, is a muscarinic antagonist used primarily as an antispasmodic agent. It is utilized in the treatment of various conditions such as rhinitis, urinary incontinence, and ulcers. At higher doses, it exhibits nicotinic effects, leading to neuromuscular blocking .

Preparation Methods

Synthetic Routes and Reaction Conditions

Propantheline bromide is synthesized by reacting xanthene-9-carboxylic acid chloride with 2-di-iso-propylaminoethanol to form an ester. This ester is then reacted with methyl bromide to produce the quaternary salt, propantheline bromide .

Industrial Production Methods

The industrial production of propantheline bromide involves the same synthetic route but on a larger scale. The process is optimized for yield and purity, ensuring that the final product meets regulatory standards for pharmaceutical use .

Chemical Reactions Analysis

Types of Reactions

Propantheline bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized derivatives, while substitution reactions can produce a range of substituted compounds .

Scientific Research Applications

Propantheline bromide has a wide range of scientific research applications:

    Chemistry: It is used as a model compound in studies of quaternary ammonium salts.

    Biology: It is studied for its effects on muscarinic receptors and its role in neuromuscular blocking.

    Medicine: It is used in the treatment of gastrointestinal disorders, urinary incontinence, and rhinitis.

    Industry: It is used in the formulation of various pharmaceutical products.

Mechanism of Action

Propantheline bromide exerts its effects by blocking muscarinic receptors, thereby inhibiting the action of acetylcholine. This leads to a reduction in smooth muscle spasms and decreased secretions in the gastrointestinal tract. At higher doses, it also blocks nicotinic receptors, resulting in neuromuscular blocking .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propantheline bromide is unique due to its specific chemical structure, which allows it to be highly effective as an antispasmodic agent with both muscarinic and nicotinic blocking effects. This dual action makes it particularly useful in treating a variety of conditions .

Properties

IUPAC Name

methyl-di(propan-2-yl)-[1-(9H-xanthene-9-carbonyloxy)ethyl]azanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30NO3.BrH/c1-15(2)24(6,16(3)4)17(5)26-23(25)22-18-11-7-9-13-20(18)27-21-14-10-8-12-19(21)22;/h7-17,22H,1-6H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJDBNGQHCDRTKM-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[N+](C)(C(C)C)C(C)OC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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